

What is the chemical structure of pentyl rhamnoside?

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Compound of Interest

Compound Name: *Pentyl rhamnoside*

Cat. No.: *B609910*

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An In-depth Technical Guide to Pentyl Rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **pentyl rhamnoside**. While direct experimental data on its biological activity is limited, this document explores the potential therapeutic avenues based on the known activities of related rhamnoside compounds.

Chemical Structure and Identification

Pentyl rhamnoside, a glycoside, is formed by the condensation of the monosaccharide rhamnose with pentanol. The resulting structure consists of a rhamnopyranose ring linked to a pentyl group via a glycosidic bond.

The definitive chemical identification of **pentyl rhamnoside** is established through its systematic IUPAC name and various chemical identifiers.

- IUPAC Name: (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol^[1]
- SMILES String: CCCCCOC1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O
- CAS Number: 494844-53-0^[1]

The structure of **pentyl rhamnoside** is depicted in the following diagram:

Caption: Chemical structure of **pentyl rhamnoside**.

Physicochemical Properties

A summary of the key physicochemical properties of **pentyl rhamnoside** is presented in the table below. This data is crucial for understanding its behavior in various experimental and formulation settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O ₅	[2]
Molecular Weight	234.29 g/mol	[2]
Appearance	Solid powder	[1]
Water Solubility (estimated)	5862 mg/L @ 25 °C	[3]
Purity	>98% (or refer to the Certificate of Analysis)	[1]

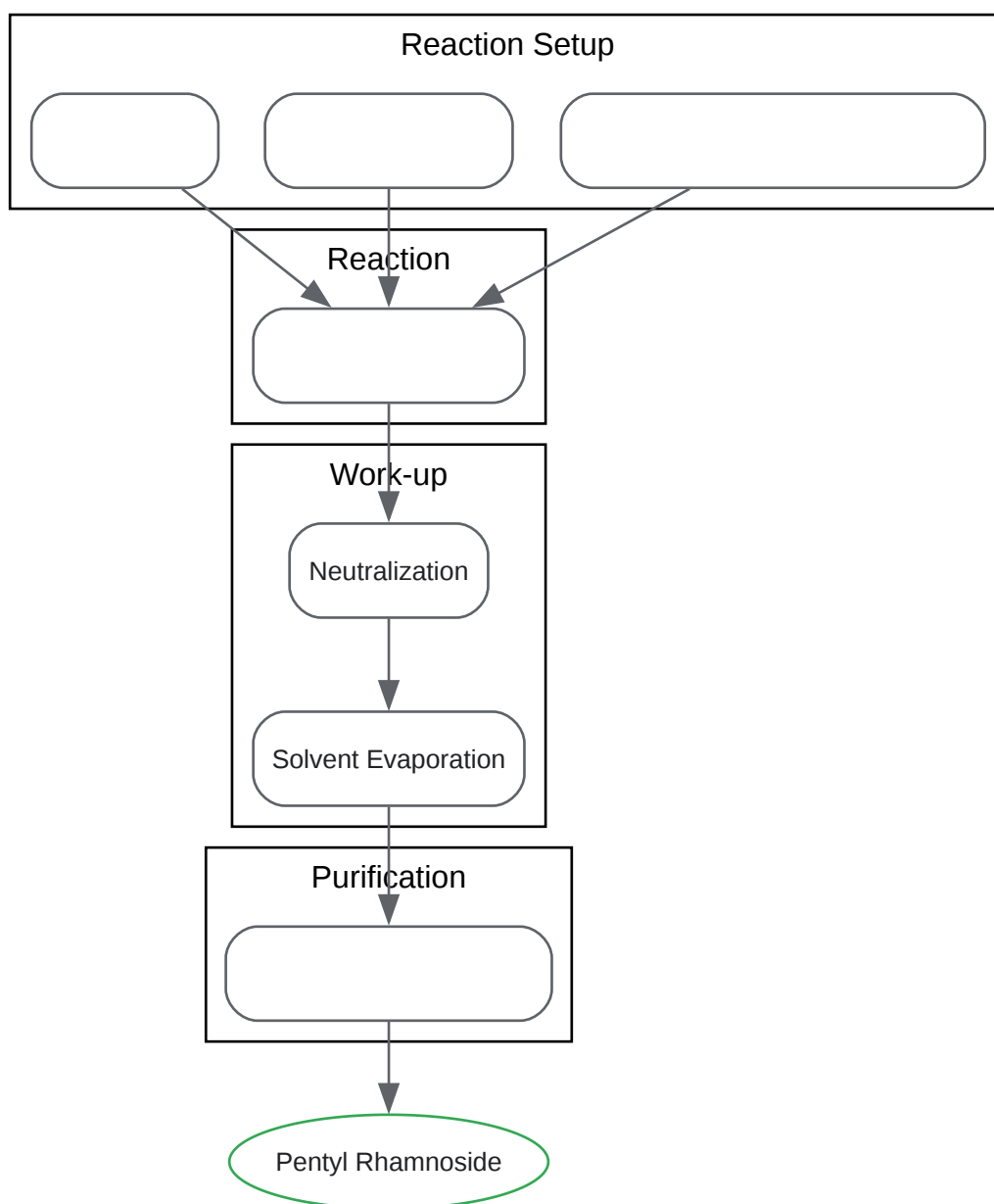
Synthesis of Pentyl Rhamnoside

The synthesis of **pentyl rhamnoside** can be achieved through the direct acetalization of L-rhamnose with pentanol. This method is noted to be more efficient for rhamnose compared to glucose when using long-chain alcohols due to the higher lipophilicity of rhamnose.[4]

While a specific detailed protocol for the synthesis of **pentyl rhamnoside** is not readily available in the reviewed literature, a general experimental workflow for the synthesis of alkyl rhamnosides can be proposed based on established glycosylation methods. The two primary approaches are the Fischer glycosylation and the Koenigs-Knorr reaction.

Proposed Synthetic Workflow: Fischer Glycosylation

The Fischer glycosylation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.



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Caption: Proposed workflow for Fischer glycosylation synthesis.

Experimental Protocol (General):

- Reaction Setup: L-rhamnose is dissolved or suspended in a significant excess of pentanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as hydrogen chloride or sulfuric acid, is added to the mixture.

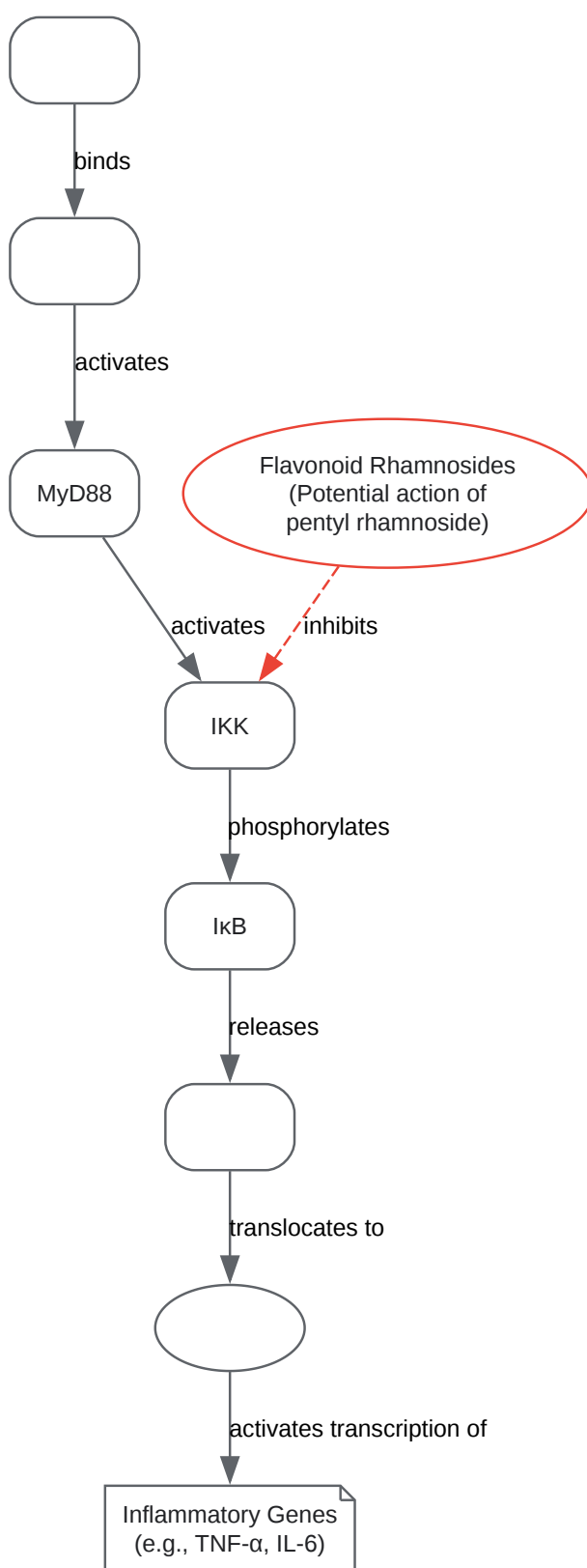
- **Reaction:** The mixture is heated under reflux for a specified period. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium carbonate).
- **Purification:** The excess pentanol is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the **pentyl rhamnoside**.

Potential Biological Activity and Applications

While **pentyl rhamnoside** is primarily documented as a non-toxic cosurfactant for formulating microemulsions in the cosmetic industry, the broader class of rhamnosides exhibits a range of biological activities that suggest potential for further investigation in drug development.[1][4]

Derivatives of rhamnose have demonstrated antimicrobial and anti-inflammatory properties.[5] [6] Specifically, various acylated derivatives of methyl α -L-rhamnopyranoside have been screened for in vitro antibacterial and antifungal activities.[5] Furthermore, rhamnose-containing saponins of ursolic and betulinic acid have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities.[6] Some studies have also pointed to the potential antiviral and cytotoxic effects of rhamnoside compounds.[7][8]

The potential anti-inflammatory mechanism of related flavonoid rhamnosides involves the downregulation of the NF- κ B signaling pathway, a key regulator of the inflammatory response.



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Caption: Potential anti-inflammatory signaling pathway.

Given these findings, **pentyl rhamnoside** represents an interesting candidate for further biological evaluation, particularly in the areas of antimicrobial and anti-inflammatory research. Its synthesis from readily available starting materials and its favorable toxicological profile in cosmetic applications provide a solid foundation for such investigations.

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